Cephalexin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de céphalexine est un antibiotique céphalosporine de première génération. Il est largement utilisé pour traiter les infections bactériennes en inhibant la synthèse de la paroi cellulaire bactérienne. Ce composé est efficace contre un large spectre de bactéries Gram-positives et certaines bactéries Gram-négatives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de céphalexine est synthétisé à partir de l'acide 7-aminocephalosporanique (7-ACA) et de l'ester méthylique de la phénylglycine (PGME) en utilisant la pénicilline acylase comme catalyseur . Le processus implique les étapes suivantes :

Addition du dérivé d'ester de L-phénylglycine : Il est ajouté à une solution aqueuse de 7-ADCA.

Réaction enzymatique : La pénicilline acylase immobilisée est ajoutée pour catalyser la réaction.

Séparation et filtration : Le mélange réactionnel est filtré pour obtenir la poudre brute de céphalexine.

Cristallisation : La poudre brute est cristallisée, lavée et séchée pour obtenir le produit final.

Méthodes de production industrielle

En milieu industriel, la céphalexine est produite à l'aide d'un processus enzymatique similaire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de synthèse et de séparation continues .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de céphalexine subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le cycle β-lactame peut être hydrolysé, ce qui conduit à l'inactivation de l'antibiotique.

Oxydation : La céphalexine peut être oxydée par des radicaux hydroxyles, ce qui conduit à une dégradation.

Substitution : Le groupe amino peut participer à des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : Eau ou solutions aqueuses en conditions acides ou basiques.

Oxydation : Radicaux hydroxyles générés par le réactif de Fenton.

Substitution : Divers nucléophiles à pH et température contrôlés.

Principaux produits formés

Hydrolyse : Produits de dégradation inactifs.

Oxydation : Divers dérivés oxydés.

Substitution : Dérivés de céphalexine substitués.

Applications de la recherche scientifique

Le chlorhydrate de céphalexine a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les antibiotiques β-lactames et leurs réactions.

Biologie : Utilisé dans des études sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.

Industrie : Utilisé dans le développement de nouveaux systèmes et formulations d'administration de médicaments.

Mécanisme d'action

Le chlorhydrate de céphalexine exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) sur la paroi cellulaire bactérienne, empêchant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition conduit à la lyse et à la mort cellulaire .

Applications De Recherche Scientifique

Indications for Use

Cephalexin hydrochloride is indicated for the treatment of several types of infections caused by susceptible bacteria. The primary applications include:

- Urinary Tract Infections : Effective against acute and chronic urinary tract infections, including those caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis .

- Respiratory Tract Infections : Utilized for treating upper and lower respiratory infections, such as bronchitis and pneumonia, particularly those caused by Streptococcus pneumoniae and Streptococcus pyogenes .

- Skin and Soft Tissue Infections : Commonly prescribed for skin infections caused by Staphylococcus aureus and other gram-positive bacteria .

- Bone Infections : Indicated for osteomyelitis caused by susceptible strains, especially Staphylococcus aureus .

- Otitis Media : Approved for the treatment of middle ear infections due to various pathogens, including Haemophilus influenzae .

Case Studies and Clinical Trials

-

Comparative Study on Efficacy :

A study involving 343 patients demonstrated that 95.7% of those treated with this compound responded satisfactorily for skin infections, compared to 90% for a control group treated with cephalexin monohydrate. Adverse effects were minimal, with only a 4.95% discontinuation rate due to mild side effects . -

Randomized Controlled Trials :

In a double-blind trial comparing cephalexin with placebo in outpatient subjects, both groups showed high clinical cure rates (90.5% for cephalexin vs. 84.1% for placebo), indicating its effectiveness in managing post-surgical infections . -

Longitudinal Studies :

Research has shown that cephalexin is effective in treating recurrent urinary tract infections in pediatric populations, with significant reductions in infection rates over a follow-up period of six months .

Adverse Effects

While generally well-tolerated, cephalexin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), skin reactions (rash, urticaria), and rare but serious allergic reactions (Stevens-Johnson syndrome) . The incidence of adverse events is relatively low, making it a preferred choice among antibiotics.

Dosage Forms and Administration

This compound is available in various forms:

- Oral capsules (250 mg, 500 mg)

- Oral suspension (125 mg/5 mL, 250 mg/5 mL)

- Tablets (250 mg, 500 mg)

The typical adult dosage ranges from 250 mg to 500 mg taken every six hours, depending on the severity of the infection .

Mécanisme D'action

Cephalexin Hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires

Cephradine : Structure et spectre d'activité similaires, mais disponible dans différentes formulations.

Cefadroxil : Autre céphalosporine de première génération avec une demi-vie plus longue.

Céfazoline : Utilisée principalement pour l'administration intraveineuse avec un spectre antibactérien similaire.

Unicité

Le chlorhydrate de céphalexine est unique en raison de sa biodisponibilité orale et de son activité à large spectre contre les bactéries Gram-positives et certaines bactéries Gram-négatives. Il est également moins sensible à la dégradation par les enzymes β-lactamases que les pénicillines .

Activité Biologique

Cephalexin hydrochloride is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. Its biological activity primarily stems from its ability to inhibit bacterial cell wall synthesis, making it effective against a range of gram-positive and some gram-negative bacteria. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

Cephalexin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation reaction, a critical step in peptidoglycan synthesis, leading to cell lysis and death. The specific actions include:

- Inhibition of Peptidoglycan Synthesis : The beta-lactam ring structure of cephalexin is crucial for its activity as it mimics the D-Ala-D-Ala portion of the peptidoglycan precursor, facilitating its binding to PBPs.

- Resistance Mechanisms : Bacteria can develop resistance through:

Pharmacokinetics

Cephalexin is characterized by several pharmacokinetic properties:

- Absorption : Rapidly absorbed with nearly 100% bioavailability when taken orally. Peak plasma concentrations are reached within 1 hour post-administration .

- Distribution : Widely distributed in body fluids, with approximately 10-15% binding to plasma proteins.

- Metabolism : Minimal metabolism occurs; it is primarily excreted unchanged in urine (over 90%) within 6 hours .

- Half-life : Approximately 49.5 minutes in a fasted state .

Clinical Efficacy

This compound has demonstrated significant efficacy in treating various infections, particularly skin and soft tissue infections. Two notable studies highlight its effectiveness:

Study A: Comparative Efficacy

- Design : Randomized multicenter double-blind study involving patients with skin and soft tissue infections.

- Results :

Study B: Dosing Comparison

- Objective : To compare treatment failure rates between different dosing regimens (500 mg twice daily vs. four times daily).

- Findings : No significant differences in treatment failure rates were observed, indicating flexibility in dosing without compromising efficacy .

Data Table: Clinical Outcomes

| Study | Treatment Group | Sample Size | Response Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| A | Cephalexin HCl | 71 | 95.7 | 4.95 |

| A | Cephalexin Mono | 81 | 90 | 4.95 |

| B | BID (500 mg) | 173 | Similar Failure | Not Reported |

| B | QID (500 mg) | 88 | Similar Failure | Not Reported |

Case Studies

Several case studies have documented the successful use of this compound in treating specific infections:

- Skin Abscesses : A case involving multiple patients treated with cephalexin showed high resolution rates for abscesses caused by Staphylococcus aureus.

- Urinary Tract Infections (UTIs) : In a cohort study, cephalexin was effective against cefazolin-susceptible strains, demonstrating low recurrence rates within 30 days post-treatment .

Propriétés

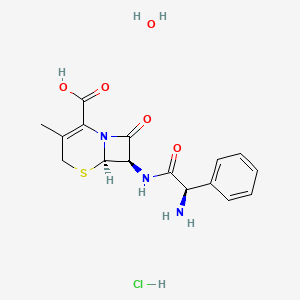

Numéro CAS |

105879-42-3 |

|---|---|

Formule moléculaire |

C16H20ClN3O5S |

Poids moléculaire |

401.9 g/mol |

Nom IUPAC |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |

Clé InChI |

YHJDZIQOCSDIQU-OEDJVVDHSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

SMILES isomérique |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

15686-71-2 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.